![molecular formula C17H18N4O2 B5540278 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)
3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds, among other methods. Although the exact synthesis process for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not detailed in the available literature, related compounds have been synthesized through methods involving cyclization reactions, characterization by NMR, mass spectra, and X-ray crystallography (Kumara et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives is crucial for understanding their chemical behavior and potential applications. The molecular geometry, electronic structure, and intermolecular interactions can be examined through techniques like X-ray diffraction and Hirshfeld surface analysis. These analyses reveal the compound's stability, molecular conformation, and electronic properties, which are essential for its potential applications in various fields (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in a range of chemical reactions, influenced by their unique structure. They can participate in nucleophilic substitution reactions, addition reactions, and serve as ligands in coordination chemistry. The specific chemical reactions and properties of 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide would depend on the functional groups present and the overall molecular structure.
Physical Properties Analysis
The physical properties, including solubility, melting point, and thermal stability, play a crucial role in the practical applications of any chemical compound. While specific data for 3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide is not readily available, related pyrazole derivatives have been shown to be thermally stable up to certain temperatures and exhibit specific solubility profiles in various solvents (Kumara et al., 2018).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazole and pyrazoline derivatives, including those similar to the specified compound, have been a significant area of research. These efforts aim to explore new methodologies for creating compounds with potential biological activities. For instance, Hassan et al. (2014, 2015) demonstrated the synthesis of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, characterizing them through various spectral and analytical techniques to assess their cytotoxic activity against cancer cells (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
Cytotoxic Activity
Research into the cytotoxic properties of pyrazole derivatives showcases their potential in developing anticancer strategies. The studies by Hassan et al. are pivotal in illustrating the cytotoxic activities of synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, providing a foundation for further exploration into their therapeutic potential (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
X-ray Crystallography and Structure Analysis
The application of X-ray crystallography in determining the structures of novel pyrazole derivatives has been documented, providing insight into their molecular configurations and potential interaction mechanisms with biological targets. For example, Wang et al. (2017) reported on the X-ray powder diffraction data for a compound related to the anticoagulant apixaban, illustrating the importance of structural analysis in drug development (Wang et al., 2017).
Antimicrobial and Anticancer Properties
The exploration of pyrazole derivatives for their antimicrobial and anticancer properties is an ongoing area of interest. Research efforts focus on synthesizing novel compounds and evaluating their biological activities to identify candidates for further pharmaceutical development. The work by Hassan et al. (2014, 2015) on the synthesis and in vitro cytotoxic activity of pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines exemplifies this research direction (Hassan, Hafez, & Osman, 2014; Hassan et al., 2015).
properties
IUPAC Name |
3-(3-methoxyphenyl)-N-(2-pyrrol-1-ylethyl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-23-14-6-4-5-13(11-14)15-12-16(20-19-15)17(22)18-7-10-21-8-2-3-9-21/h2-6,8-9,11-12H,7,10H2,1H3,(H,18,22)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVOFDPCTYFCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.